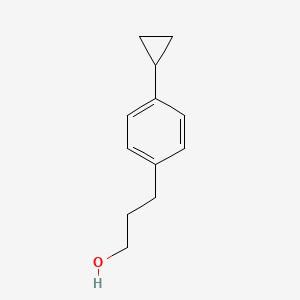
3-(4-Cyclopropylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Cyclopropylphenyl)propan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclopropyl group attached to a phenyl ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclopropylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 3-(4-Cyclopropylphenyl)propanal using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is typically carried out at room temperature and yields the desired alcohol product.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyclopropylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3-(4-Cyclopropylphenyl)propanal or 3-(4-Cyclopropylphenyl)propanoic acid.
Reduction: 3-(4-Cyclopropylphenyl)propane.
Substitution: 3-(4-Cyclopropylphenyl)propyl chloride.
Scientific Research Applications
3-(4-Cyclopropylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Cyclopropylphenyl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclopropyl and phenyl groups may interact with hydrophobic regions of proteins and enzymes, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropan-1-ol: Similar structure but lacks the cyclopropyl group.
3-(4-Chlorophenyl)propan-1-ol: Similar structure but contains a chlorine atom instead of a cyclopropyl group.
3-(4-Methylphenyl)propan-1-ol: Similar structure but contains a methyl group instead of a cyclopropyl group.
Uniqueness
3-(4-Cyclopropylphenyl)propan-1-ol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl substitution on chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-(4-cyclopropylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H16O/c13-9-1-2-10-3-5-11(6-4-10)12-7-8-12/h3-6,12-13H,1-2,7-9H2 |
InChI Key |
JIZCWCYVUYGWOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


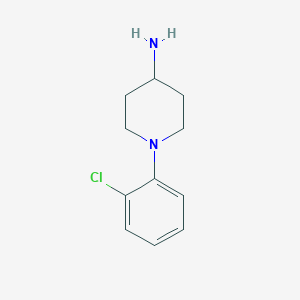



![2-(4-Bromopentyl)benzo[d]thiazole](/img/structure/B13618955.png)
![O-[(1H-imidazol-5-yl)methyl]hydroxylamine](/img/structure/B13618963.png)
![2,5-Dimethyl-3-phenyl-6-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13618966.png)
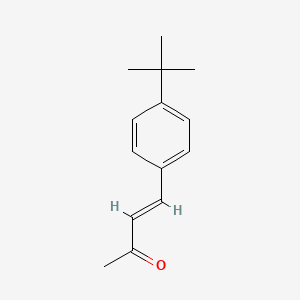
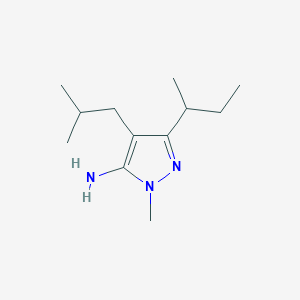
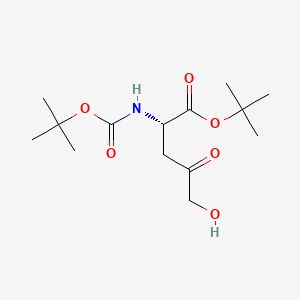
![Methyl({[2-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13618983.png)



